(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride
Description
Properties
IUPAC Name |
(3R,4R)-4-azidopyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c5-8-7-3-1-6-2-4(3)9;/h3-4,6,9H,1-2H2;1H/t3-,4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDJZFBPZPXVIO-VKKIDBQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)N=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)N=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-azidopyrrolidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Azidation: Introduction of the azido group can be achieved through nucleophilic substitution reactions using sodium azide.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, triphenylphosphine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
Drug Development
(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride has shown promise in:
- Antimicrobial Properties : Its structural features contribute to potential antibacterial and antifungal activities.
- Antitumor Activity : Preliminary studies suggest it may inhibit cancer cell proliferation, making it a candidate for anticancer drug development.
Chemical Biology
The azido group enables:
- Bioorthogonal Chemistry : This allows for selective labeling of biomolecules in living systems, facilitating tracking and imaging studies.
- Synthesis of Chiral Heterocycles : The compound serves as a building block for synthesizing complex molecules critical in drug discovery.
Synthetic Intermediates
In organic synthesis, this compound acts as:
- Versatile Intermediate : It can undergo various transformations including oxidation to form ketones or aldehydes, reduction to yield primary amines, and substitution reactions to create substituted pyrrolidines.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound through various methodologies:
- Quantitative Structure–Activity Relationship (QSAR) : These studies predict biological activity based on the compound's chemical structure, aiding in understanding its potential effects on different biological targets.
- High-throughput Screening : This approach evaluates the compound's efficacy against a range of biological targets, providing insights into its therapeutic potential .
Mechanism of Action
The mechanism of action of (3R,4R)-4-azidopyrrolidin-3-ol hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages, while the hydroxyl group can engage in hydrogen bonding and nucleophilic attacks. These properties make it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-aminopyrrolidin-3-ol hydrochloride: Similar structure but with an amino group instead of an azido group.
(3R,4R)-4-hydroxypyrrolidin-3-ol hydrochloride: Lacks the azido group, making it less reactive in certain chemical transformations.
(3R,4R)-4-bromopyrrolidin-3-ol hydrochloride: Contains a bromine atom, which can be used in cross-coupling reactions.
Uniqueness
(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride is unique due to the presence of both azido and hydroxyl groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable compound in drug discovery and development.
Biological Activity
(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on available research findings.
Synthesis
The synthesis of this compound has been documented in various studies. A notable method involves the azidation of pyrrolidine derivatives, which can be achieved through a series of reactions that typically include the formation of azides from alcohols or amines under controlled conditions. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Biological Activity
The biological activity of this compound has been explored in several contexts:
1. Inhibition Studies
Research indicates that compounds with a pyrrolidine scaffold often exhibit inhibitory effects on various biological targets. For instance, studies have shown that similar pyrrolidine derivatives can inhibit key enzymes involved in cellular signaling pathways, such as kinases that play critical roles in cancer progression .
2. Antitumor Activity
The compound's structural features suggest potential antitumor activity. Pyrrolidine derivatives have been associated with selective inhibition of Aurora kinases, which are crucial for cell division and are often overexpressed in cancer cells. This suggests that this compound could be further investigated for its efficacy against tumor cells .
3. Enzyme Inhibition
The compound may also serve as an inhibitor for specific enzymes such as IRAK4, which is involved in inflammatory responses and has been linked to various diseases including autoimmune disorders. The modulation of such pathways could provide therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
Several studies have highlighted the biological implications of similar compounds:
- Study on Multivalent Pyrrolidine Iminosugars : This research demonstrated that multivalent pyrrolidine derivatives could enhance inhibitory activities against specific glycosidases, suggesting that structural modifications can significantly impact biological efficacy .
- Aurora Kinase Inhibition : A case study focusing on aminopyridine derivatives showed promising results in inhibiting Aurora A kinase selectively, indicating that similar structural motifs might yield compounds with significant antitumor properties .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (3R,4R)-4-azidopyrrolidin-3-ol hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves stereoselective azidation of a pyrrolidine precursor. Key steps include protecting group strategies (e.g., tert-butyl carbamate intermediates) and azide introduction under controlled conditions. For example, refluxing in xylene with chloranil as an oxidizing agent can improve yield by minimizing side reactions . Purification via recrystallization (methanol) or column chromatography is critical to isolate the enantiomerically pure product. Optimizing reaction time (25–30 hours) and stoichiometric ratios (1:1.4 substrate-to-oxidant) enhances reproducibility .
Q. How should researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : Use chiral HPLC or nuclear magnetic resonance (NMR) with chiral shift reagents to confirm enantiopurity. X-ray crystallography of intermediates (e.g., tert-butyl-protected derivatives) provides definitive stereochemical assignment . Comparative analysis of optical rotation data against literature values (e.g., MDL: MFCD23159220) is also recommended .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization from methanol or ethanol is preferred for small-scale purification. For complex mixtures, reverse-phase column chromatography (C18 stationary phase) with acetonitrile/water gradients achieves high purity. Monitor fractions via TLC (silica gel, UV detection at 254 nm) .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : The compound is hygroscopic and thermally sensitive. Long-term storage requires anhydrous conditions (<5% humidity) at –20°C in amber vials. Degradation studies using accelerated stability testing (40°C/75% RH for 6 months) show <2% decomposition when sealed under nitrogen . Avoid exposure to light, as UV irradiation can cleave the azide group .
Q. What computational modeling approaches predict the reactivity of the azide group in this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model azide cycloaddition kinetics. Parameters like HOMO-LUMO gaps and Fukui indices predict regioselectivity in click chemistry applications. Compare results with experimental LCMS and NMR data to validate computational models .
Q. How can researchers mitigate risks associated with the azide functional group during handling?
- Methodological Answer : Follow strict safety protocols: use explosion-proof fume hoods, conductive glassware, and anti-static equipment. Personal protective equipment (PPE) includes nitrile gloves, face shields, and flame-retardant lab coats. Small-scale reactions (<1 mmol) minimize detonation risks. Quench excess azides with aqueous sodium nitrite/ascorbic acid solutions .
Contradictions and Resolutions
- Storage Temperature : Some sources recommend –20°C , while others suggest refrigeration (2–8°C) for short-term storage . Resolution: Use –20°C for long-term stability and confirm via periodic HPLC purity checks.
- Azide Reactivity : Computational models may conflict with experimental click chemistry yields. Resolution: Cross-validate with kinetic studies (e.g., reaction calorimetry) to refine theoretical predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
